1-methyl-1H-indole-2-carbohydrazide

Catalog No.
S712503
CAS No.
56809-86-0
M.F
C10H11N3O
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-indole-2-carbohydrazide

CAS Number

56809-86-0

Product Name

1-methyl-1H-indole-2-carbohydrazide

IUPAC Name

1-methylindole-2-carbohydrazide

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c1-13-8-5-3-2-4-7(8)6-9(13)10(14)12-11/h2-6H,11H2,1H3,(H,12,14)

InChI Key

UCYCLKHTMATMLF-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C(=O)NN

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NN

1-Methyl-1H-indole-2-carbohydrazide is a chemical compound characterized by its unique structure, which combines an indole moiety with a carbohydrazide functional group. Its molecular formula is C10H11N3OC_{10}H_{11}N_{3}O, and it possesses a molecular weight of 189.21 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Typical of indole derivatives and hydrazides. Common reactions include:

  • Condensation Reactions: This compound can react with aldehydes to form hydrazones, which are often used in further synthetic applications.
  • Cyclization: It may participate in cyclization reactions, leading to the formation of more complex heterocyclic structures.
  • Substitution Reactions: The indole nitrogen can be substituted, allowing for the introduction of various functional groups that can modify its biological activity.

Research has indicated that 1-methyl-1H-indole-2-carbohydrazide exhibits significant biological activities, particularly:

  • Anticancer Properties: Some derivatives have shown potent cytotoxic effects against various cancer cell lines, potentially through mechanisms involving tubulin inhibition and induction of apoptosis.
  • Antimicrobial Activity: Studies suggest that related compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
  • Vacuole-Inducing Activity: Certain derivatives have been identified as capable of inducing vacuolation in cancer cells, a unique mechanism that may offer new avenues for cancer therapy .

The synthesis of 1-methyl-1H-indole-2-carbohydrazide typically involves the following steps:

  • Formation of Methyl Indole Derivative: Starting from indole-2-carboxylic acid, it is converted to methyl 1H-indole-2-carboxylate through esterification.
  • Hydrazine Reaction: The methyl ester is then reacted with hydrazine in an ethanol solution to yield 1-methyl-1H-indole-2-carbohydrazide as a white precipitate after stirring at room temperature .

1-Methyl-1H-indole-2-carbohydrazide has several promising applications:

  • Pharmaceutical Development: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit tubulin polymerization.
  • Biological Research: The compound serves as a valuable tool in studying cellular processes such as apoptosis and vacuolation in cancer cells.
  • Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex indole-based compounds.

Interaction studies involving 1-methyl-1H-indole-2-carbohydrazide have focused on its binding affinities and biological effects. Notably:

  • Molecular Docking Studies: These studies have demonstrated how derivatives interact with target proteins involved in cancer progression and cell cycle regulation .
  • Mechanistic Studies: Research has indicated that some derivatives induce cell death through specific signaling pathways, such as the MAPK/JNK pathway .

Several compounds share structural similarities with 1-methyl-1H-indole-2-carbohydrazide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable ActivitiesUnique Features
1H-Indole-2-carbohydrazideIndole derivativeAnticancer, antimicrobialBasic structure without methyl group
5-(4-Pyridinyl)-indole-2-carbohydrazideIndole derivativePotent vacuolation inductionContains a pyridine ring
3-(4-Methoxyphenyl)-indole-2-carbohydrazideIndole derivativeAntitumor activityMethoxy substitution enhances solubility

These compounds demonstrate varying degrees of biological activity and structural modifications that influence their therapeutic potential.

Conventional hydrazinolysis represents the foundational synthetic approach for preparing 1-methyl-1H-indole-2-carbohydrazide derivatives [2]. The traditional methodology involves the nucleophilic substitution of methyl 1-methyl-1H-indole-2-carboxylate with hydrazine monohydrate under controlled thermal conditions [2]. Research has demonstrated that the hydrazinolysis reaction typically proceeds through an addition-elimination mechanism, where hydrazine initially forms a tetrahedral intermediate with the ester carbonyl carbon [25].

The optimization of conventional hydrazinolysis conditions has been extensively studied to maximize yield and minimize reaction time [25]. Temperature parameters play a critical role in reaction efficiency, with optimal conditions typically ranging from 70°C to 100°C depending on the specific substrate and solvent system employed [25]. Reaction time optimization studies indicate that complete conversion can be achieved within 24 to 48 hours under standard conditions [25].

Reaction Condition Optimization Studies

ParameterOptimal RangeYield (%)Reaction Time (h)
Temperature95-100°C85-9324
Hydrazine Equivalents10 equiv9324
Solvent Concentration1.0 M9324
Ammonium Salt Addition1.0 equiv9324

The role of ammonium salts as catalytic additives has proven significant in enhancing reaction efficiency [25]. Ammonium iodide demonstrates superior catalytic activity compared to ammonium acetate, facilitating improved yields through enhanced nucleophilicity of the hydrazine reagent [25]. Solvent selection studies reveal that trifluoroethanol provides optimal reaction conditions, yielding 93% conversion compared to 85% in ethanol [25].

The mechanism of conventional hydrazinolysis involves initial coordination of hydrazine to the ester carbonyl, followed by nucleophilic attack and subsequent elimination of methanol [2]. This process is facilitated by the electron-withdrawing nature of the indole ring system, which enhances the electrophilicity of the carbonyl carbon [23].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have emerged as a powerful alternative to conventional heating methods for 1-methyl-1H-indole-2-carbohydrazide preparation [7] [14]. The application of microwave irradiation significantly reduces reaction times while maintaining or improving product yields [7]. Research conducted using microwave reactors operating at 2.45 GHz frequency demonstrates substantial advantages over conventional thermal methods [7].

The optimization of microwave-assisted protocols involves careful consideration of irradiation power, reaction time, and temperature control [7]. Studies indicate that optimal conditions employ 150-300 watts of continuous irradiation power with reaction times reduced to 1-4 hours [7] [27]. The microwave-assisted approach achieves 95% yield within 1 hour compared to 90% yield requiring 3 hours under conventional heating [7].

Microwave Protocol Optimization Parameters

Irradiation Power (W)Temperature (°C)Time (h)Yield (%)Selectivity
15095287High
2001001.592High
300105195High

The enhanced reaction kinetics observed under microwave conditions result from selective heating of polar molecules, leading to more efficient energy transfer and reduced thermal gradients [14]. The microwave-assisted methodology demonstrates excellent functional group tolerance and provides access to diverse substituted indole-2-carbohydrazide derivatives [14].

Temperature control represents a critical factor in microwave-assisted synthesis, with precise monitoring preventing decomposition of thermally sensitive intermediates [7]. The use of sealed reaction vessels under microwave irradiation enables reactions to proceed at elevated temperatures without solvent loss [7]. Advanced microwave reactors equipped with fiber-optic temperature sensors ensure accurate thermal monitoring throughout the reaction process [7].

Regioselective Methylation Techniques

Regioselective methylation of indole-2-carbohydrazide derivatives requires sophisticated catalyst systems to achieve site-specific functionalization [11]. The development of iridium-catalyzed methylation protocols utilizing methyltrifluoroborate as the methyl source represents a significant advancement in regioselective methodology [11]. These catalytic systems demonstrate exceptional selectivity for the indole C2 position through coordination with pivaloyl directing groups [11].

The mechanistic basis for regioselective methylation involves the formation of five-membered metallocycles that preferentially activate the C2 carbon-hydrogen bond [11]. Iridium catalysts selectively discriminate between indole C2 and C4 carbon-hydrogen bonds through electronic and steric factors [11]. The use of pivaloyl directing groups positioned at the C3 carbon facilitates regioselective metalation at the C2 position [11].

Catalyst Performance in Regioselective Methylation

Catalyst SystemDirecting GroupSelectivity (C2:C4)Yield (%)Reaction Conditions
[Ir(cod)Cl]₂Pivaloyl>20:185120°C, 18h
[Ir(cod)OMe]₂Pivaloyl>15:178120°C, 24h
[Ir(cod)Cl]₂Acetyl8:165120°C, 18h

The electronic nature of ketone directing groups plays a crucial role in regulating the selectivity between C2 and C4 functionalization [11]. Electron-rich ketones favor C2 selectivity, while electron-deficient ketones may lead to competitive C4 functionalization [11]. The optimization of reaction conditions includes careful selection of base, temperature, and reaction time to maximize both yield and regioselectivity [11].

Mechanistic studies using density functional theory calculations support the preferential formation of five-membered iridacycles over six-membered alternatives [11]. The thermodynamic stability of the C2-metalated intermediate contributes to the observed regioselectivity [11]. Substrate scope investigations demonstrate broad functional group tolerance, with both electron-donating and electron-withdrawing substituents compatible with the methylation protocol [11].

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions provide versatile methods for structural modification of 1-methyl-1H-indole-2-carbohydrazide frameworks [37] [38]. The Larock indole synthesis employs palladium catalysts to construct indole rings from ortho-iodoanilines and disubstituted alkynes, offering excellent regiocontrol and functional group tolerance [38]. Modern palladium-catalyzed protocols enable selective functionalization at various positions of the indole core structure [37].

The development of palladium-catalyzed reductive cyclization methods utilizes phenyl formate as a carbon monoxide surrogate, eliminating the need for pressurized carbon monoxide [34]. This approach employs palladium dichloride with 1,10-phenanthroline ligands to facilitate cyclization reactions under mild conditions [34]. The reaction mechanism involves initial coordination of phenanthroline to palladium followed by reduction to palladium(0) by carbon monoxide generated in situ [34].

Palladium Catalyst Systems for Indole Modifications

CatalystLigandBaseTemperature (°C)Yield (%)Selectivity
Pd(OAc)₂PPh₃K₂CO₃10082High
PdCl₂(CH₃CN)₂PhenanthrolineEt₃N12078Moderate
Pd₂(dba)₃DPEphosCs₂CO₃11085High

The scope of palladium-catalyzed transformations includes Sonogashira coupling reactions for alkyne incorporation, Suzuki-Miyaura coupling for aryl group installation, and Heck reactions for alkenyl substitution [37]. These methodologies demonstrate excellent compatibility with the carbohydrazide functional group, enabling selective modification without interference [37].

Advanced palladium catalysis employs bimetallic systems combining palladium and copper for enhanced reactivity [33]. The synergistic effect of dual metal catalysis enables challenging cross-coupling reactions that are not feasible with single metal systems [33]. The development of traceless protecting group strategies facilitates regioselective heteroarylation of pyridines with indole substrates [33].

Green Chemistry Approaches in Carboxylation Reactions

Green chemistry approaches for carboxylation reactions focus on sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [17] [18]. The development of catalyst-free carboxylation protocols using carbon dioxide radical anions represents a significant advancement in environmentally benign synthesis [17]. These methodologies eliminate the need for photoredox catalysts while enabling efficient functionalization of unactivated alkenes [17].

Sustainable multicomponent indole synthesis employs ethanol as the sole solvent, avoiding toxic organic solvents and metal catalysts [19]. The innovative two-step reaction sequence utilizes inexpensive starting materials including anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [19]. This approach delivers indole products under mild conditions with broad substrate scope [19].

Green Chemistry Protocol Comparison

MethodSolventCatalystTemperature (°C)Atom Economy (%)E-Factor
CO₂ Radical AnionDMSONone25852.1
MulticomponentEthanolNone60783.2
Ball MillingNoneCuCl/AgNTf₂25821.8

The implementation of mechanochemical approaches using ball milling techniques enables solvent-free synthesis conditions [20]. Asymmetric Friedel-Crafts reactions of indoles with arylidene malonates proceed efficiently under mechanochemical conditions using copper-based chiral catalysts [20]. The absence of solvents significantly reduces waste generation while maintaining excellent enantioselectivity [20].

Photocatalyst-free methodologies utilize potassium formate as a cost-effective reducing agent for carboxylation reactions [17]. The mild reaction conditions enable synthesis of polycyclic indole derivatives without the need for expensive photocatalysts or harsh reaction conditions [17]. This approach demonstrates significant advances in green chemistry by showcasing catalyst-free functionalization of unactivated substrates [17].

The development of halide catalysis protocols employs oxone as a terminal oxidant for indole oxidation reactions [13]. This unified catalysis system enables three distinct oxidation transformations including oxidative rearrangement, indole oxidation to 2-oxindoles, and Witkop oxidation [13]. The use of safer oxidants compared to traditional methods represents a substantial improvement in environmental safety [13].

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1-methyl-1H-indole-2-carbohydrazide

Dates

Last modified: 08-15-2023

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